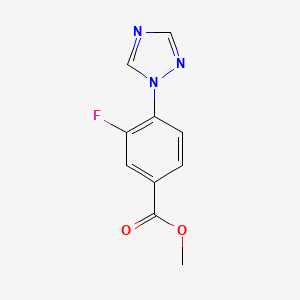

methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate

Beschreibung

Historical Context and Discovery

The development of methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate represents part of the broader evolution of triazole chemistry that began in the late nineteenth century. The fundamental triazole scaffold was first characterized in 1885 when Bladin introduced systematic nomenclature for the carbon-nitrogen ring system. This foundational work established the framework for understanding triazole heterocycles, which would later become central to pharmaceutical development.

The specific compound this compound emerged from systematic efforts to combine the proven pharmaceutical benefits of 1,2,4-triazole rings with fluorine substitution patterns known to enhance biological activity. The compound was first catalogued in chemical databases in 2005, reflecting the growing interest in fluorinated triazole derivatives during the early twenty-first century. This timing coincided with increased understanding of how fluorine substitution could modulate the pharmacological properties of heterocyclic compounds.

Research into fluorinated triazole derivatives gained momentum following the clinical success of compounds like fluconazole and other triazole-based antifungal agents. The systematic exploration of different substitution patterns on triazole-containing aromatic systems led to the identification of this compound as a compound of interest for further investigation. The compound's synthesis and characterization reflected advances in both synthetic methodology and analytical techniques that made such precise structural modifications accessible to researchers.

The historical significance of this compound lies not only in its individual properties but also in its representation of the methodical approach to heterocyclic drug design that characterized early twenty-first century medicinal chemistry. This period saw systematic exploration of how specific structural modifications could influence biological activity, with fluorine substitution and triazole incorporation representing two key strategies for pharmaceutical optimization.

Chemical Classification and Nomenclature

This compound belongs to several important chemical classifications that define its structural and functional characteristics. The compound is classified as a substituted benzoate ester, incorporating both fluorine and triazole substituents on the aromatic ring system. Its molecular formula is C₁₀H₈FN₃O₂, with a molecular weight of 221.19 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative naming systems recognize it as methyl 3-fluoro-4-(1,2,4-triazol-1-yl)benzoate, reflecting the standard triazole numbering system. The compound is registered under Chemical Abstracts Service number 866009-43-0, providing a unique identifier for database searches and regulatory purposes.

The structural classification places this compound within the broader category of nitrogen-containing heterocyclic derivatives. The 1,2,4-triazole moiety represents a five-membered ring containing three nitrogen atoms and two carbon atoms, positioned at the 4-position of the fluorinated benzoic acid methyl ester. The fluorine atom occupies the 3-position relative to the carboxylate group, creating a specific substitution pattern that influences the compound's electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈FN₃O₂ |

| Molecular Weight | 221.19 g/mol |

| Chemical Abstracts Service Number | 866009-43-0 |

| International Union of Pure and Applied Chemistry Name | This compound |

| InChI Key | KXDQCVZGWJKRMH-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F |

The compound's classification extends to its functional group analysis, which reveals the presence of an ester linkage, an aromatic fluorine substituent, and a triazole heterocycle. These functional groups each contribute distinct chemical properties that collectively define the compound's reactivity profile and potential biological activity.

Significance in Triazole Chemistry Research

The significance of this compound in triazole chemistry research stems from its representation of advanced structural optimization strategies that have become central to modern pharmaceutical development. The 1,2,4-triazole scaffold has emerged as one of the most important heterocyclic frameworks in medicinal chemistry, with extensive documentation of its biological activities across multiple therapeutic areas.

Research has established that 1,2,4-triazole derivatives demonstrate remarkable diversity in biological activity, including antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, and antihypertensive properties. This broad spectrum of activities has made triazole-containing compounds attractive targets for pharmaceutical development, with numerous successful drugs incorporating this heterocyclic system. The systematic study of this compound contributes to understanding how specific substitution patterns influence these biological properties.

The fluorine substitution in this compound represents another significant aspect of its research importance. Fluorine incorporation has become a standard strategy in pharmaceutical chemistry due to its ability to modulate lipophilicity, metabolic stability, and protein binding characteristics. The specific positioning of fluorine at the 3-position relative to the triazole substituent creates unique electronic effects that can influence both chemical reactivity and biological activity.

Current research applications of this compound include its use as a synthetic intermediate in the preparation of more complex triazole derivatives. The compound serves as a versatile building block that can undergo further chemical modifications to generate libraries of related structures for biological screening. This approach reflects modern drug discovery strategies that emphasize systematic structural variation around promising scaffolds.

The compound's significance also extends to its role in structure-activity relationship studies. Researchers use this compound as a reference point for understanding how different substitution patterns on triazole-containing aromatic systems influence biological activity. These studies contribute to the development of predictive models that can guide the design of new pharmaceutical candidates.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in heterocyclic chemistry and pharmaceutical development. Contemporary investigations focus on both the fundamental chemical properties of the compound and its potential applications in biological systems. Recent studies have emphasized the development of efficient synthetic methodologies for preparing triazole derivatives, with particular attention to environmentally sustainable approaches.

Modern synthesis research has explored one-pot, two-step methodologies for preparing 1,2,4-triazole derivatives that reduce solvent usage and reaction times. These approaches represent significant improvements over traditional methods that required lengthy reaction sequences and extensive purification procedures. The development of more efficient synthetic routes has made compounds like this compound more accessible for research applications.

Current biological activity research continues to expand the understanding of how triazole-containing compounds interact with biological targets. Recent investigations have focused on anticancer activity, with studies demonstrating that 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives can exhibit potent cytotoxic effects against cancer cell lines. These findings suggest that this compound may serve as a valuable starting point for anticancer drug development.

The field has also seen increased attention to antibacterial applications of triazole derivatives. Comprehensive reviews of 1,2,4-triazole antibacterial agents have highlighted the potential for these compounds to address antimicrobial resistance challenges. The specific structural features of this compound, particularly its fluorine substitution pattern, align with design principles that have proven successful in antibacterial drug development.

| Research Area | Key Findings | Implications |

|---|---|---|

| Synthetic Methodology | One-pot synthesis reduces reaction time to 6 hours | Improved accessibility for research |

| Anticancer Activity | Triazole benzoic acid derivatives show potent cytotoxicity | Potential therapeutic applications |

| Antibacterial Research | 1,2,4-triazoles demonstrate broad antimicrobial activity | Address resistance challenges |

| Structure-Activity Studies | Fluorine substitution enhances biological activity | Guide rational drug design |

Contemporary computational chemistry approaches have also contributed to the current research landscape. Molecular docking studies and quantitative structure-activity relationship modeling have provided insights into how compounds like this compound might interact with specific biological targets. These computational tools enable researchers to predict biological activity before conducting expensive experimental studies.

The current research emphasis on molecular hybridization strategies has positioned this compound as a potential component in hybrid molecules that combine multiple pharmacophores. This approach seeks to develop compounds with enhanced biological activity or reduced side effects by incorporating beneficial features from different chemical scaffolds. The triazole-benzoate structure provides an attractive framework for such hybrid molecule construction.

Future research directions in this field appear to focus on developing more selective and potent biological activities while maintaining favorable pharmaceutical properties. The systematic study of this compound and related compounds continues to contribute valuable insights that advance both fundamental understanding of triazole chemistry and practical pharmaceutical development applications.

Eigenschaften

IUPAC Name |

methyl 3-fluoro-4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDQCVZGWJKRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 1H-1,2,4-triazole.

Esterification: The 3-fluorobenzoic acid is first esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3-fluorobenzoate.

Triazole Introduction: The methyl 3-fluorobenzoate is then reacted with 1H-1,2,4-triazole under suitable conditions, often involving a base such as potassium carbonate, to introduce the triazole ring at the 4-position of the benzoate ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring and benzoate ester can participate in oxidation and reduction reactions, respectively.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products with different substituents replacing the fluorine atom.

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the ester group.

Hydrolysis: 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Substituents

a. Methyl 3-Amino-4-(1H-1,2,4-Triazol-1-yl)Benzoate (CAS 167626-50-8)

- Structural Difference: Replaces the 3-fluoro group with an amino (-NH₂) group.

- However, its biological activity remains unreported in the evidence .

b. Allyl 2-Fluoro-4-(1H-1,2,4-Triazol-1-yl)Benzoate (Compound 5g)

- Structural Difference : Features an allyl ester instead of a methyl ester and a fluorine at the 2-position.

- Biological Activity : Exhibited 70% efficacy against Sclerotinia sclerotiorum at 50 mg/L, highlighting the importance of fluorine positioning and ester group flexibility in antifungal activity .

c. Methyl 4-(5-Amino-3-(Methylthio)-1H-1,2,4-Triazol-1-yl)Benzoate (Compound 16)

- Structural Difference: Contains a methylthio (-SCH₃) and amino group on the triazole ring.

- The methylthio group may enhance metabolic stability .

Functional Group Variations

a. 3-Fluoro-4-(1H-1,2,4-Triazol-1-yl)Aniline (CAS 181997-13-7)

- Structural Difference : Replaces the methyl ester with an aniline (-NH₂) group.

- Physicochemical Properties : Lower molecular weight (178.16 g/mol vs. ~220 g/mol for the target compound) and higher predicted pKa (2.52), suggesting increased solubility in acidic environments .

b. (2R,3S)-2-(2,4-Difluorophenyl)-3-Methyl-[(1H-1,2,4-Triazol-1-yl)Methyl]Oxirane

- Structural Difference : Incorporates an oxirane (epoxide) ring and a difluorophenyl group.

- Relevance : Demonstrates the versatility of triazole-containing compounds in medicinal chemistry, particularly in chiral drug design .

Biologische Aktivität

Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS Number: 866009-43-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C10H8FN3O2

- Molecular Weight: 221.19 g/mol

- CAS Number: 866009-43-0

The presence of the triazole ring and the fluoro group contributes to its unique chemical properties, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The triazole moiety is known for:

- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: The compound can trigger programmed cell death in malignant cells through various signaling pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- In a study evaluating triazole derivatives against a panel of 60 human cancer cell lines, compounds similar to this compound showed growth inhibition rates exceeding 60% in multiple cell lines at concentrations as low as .

Case Studies

One notable study focused on the compound's effects on breast cancer cells (MCF-7 and MDA-MB-231). The results indicated:

- IC50 Values: The compound exhibited IC50 values of approximately for MCF-7 and for MDA-MB-231 cells after 48 hours of treatment. This suggests a potent inhibitory effect on cell proliferation and viability .

Comparative Analysis with Similar Compounds

A comparison with other triazole-containing compounds reveals the unique potency of this compound:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.80 - 2.96 | Apoptosis induction via enzyme inhibition |

| Triazole derivative A | >10 | Limited activity |

| Triazole derivative B | 5 - 8 | Moderate activity |

This table highlights the superior efficacy of this compound compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with halogenation or substitution on the benzoate core followed by triazole ring formation. For example, analogous compounds are synthesized by refluxing triazole precursors with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization includes adjusting reaction time (4–8 hours), solvent polarity, and catalyst selection (e.g., DIPEA for nucleophilic substitutions) to improve yields. Purity is monitored via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- NMR spectroscopy : To confirm substituent positions (e.g., fluorine at C3, triazole at C4) and ester group integrity .

- HPLC-MS : For purity assessment (>95%) and detecting trace byproducts .

- X-ray crystallography : Resolves stereoelectronic effects of the fluorine and triazole groups on the benzoate backbone .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The electron-withdrawing fluorine at C3 enhances the benzoate’s electrophilicity, affecting reactivity in nucleophilic substitutions. It also increases metabolic stability in biological studies compared to non-fluorinated analogs. Computational studies (e.g., DFT) can quantify its impact on bond angles and dipole moments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in assay conditions (pH, solvent, cell lines). To address this:

- Standardize protocols using reference compounds (e.g., fluconazole for antifungal assays) .

- Perform dose-response curves across multiple replicates.

- Use molecular docking to validate target binding consistency .

Q. What strategies improve regioselectivity during triazole ring functionalization?

Regioselectivity challenges in triazole substitutions (e.g., N1 vs. N2 reactions) can be mitigated by:

- Protecting group strategies : Temporarily block reactive sites (e.g., Boc for amines) .

- Metal catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise triazole formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at specific positions .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

- Molecular docking (AutoDock/Vina) : Models binding to enzymes (e.g., CYP450) or receptors .

- MD simulations : Assess stability of ligand-target complexes over time .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. How can synthetic byproducts be identified and minimized?

Common byproducts (e.g., de-esterified acids or triazole isomers) are detected via LC-MS. Mitigation strategies include:

- Low-temperature reactions : Reduce side reactions like ester hydrolysis .

- Column chromatography : Purify intermediates before final coupling steps .

- In situ monitoring : Use FTIR to track reaction progress and halt at optimal conversion .

Methodological Guidance

8. Designing experiments to assess metabolic stability in pharmacokinetic studies:

- In vitro liver microsome assays : Measure degradation rates using LC-MS/MS .

- Isotope labeling : Track metabolic pathways (e.g., ¹⁸F for fluorinated metabolites) .

- Cross-species comparisons : Use human/rodent hepatocytes to predict interspecies variability .

9. Addressing solubility challenges in formulation studies:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt formation : React with Na⁺ or K⁺ to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.